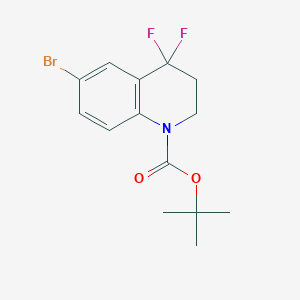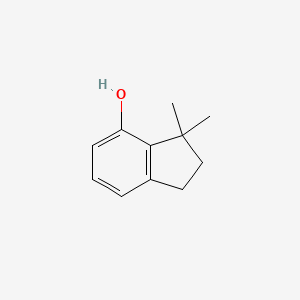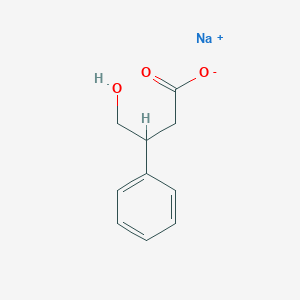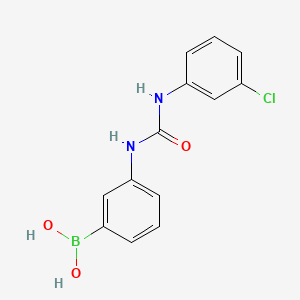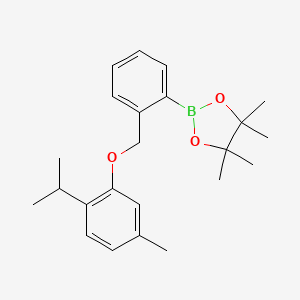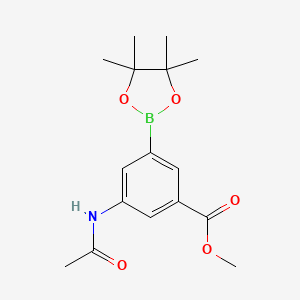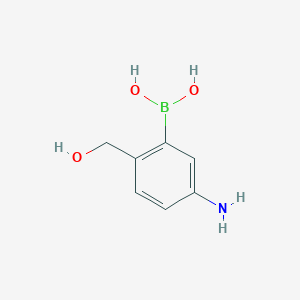
(5-Amino-2-(hydroxymethyl)phenyl)boronic acid
Vue d'ensemble
Description
(5-Amino-2-(hydroxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C7H10BNO3 and its molecular weight is 166.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Carbohydrate Binding and Sensing
Ortho-hydroxymethyl phenylboronic acid derivatives have shown a unique ability to complex with model glycopyranosides under physiological conditions. This property is particularly significant because many cell-surface glycoconjugates present free 4,6-diols, enabling the potential use of these boronic acids in the design of oligomeric receptors and sensors. This could notably expand the applications of boronic acids in the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
2. Multifunctional Compound Structure
The introduction of an aminophosphonic acid group into a boronic acid may offer new opportunities for application, particularly in the fields of medicine, agriculture, and industrial chemistry. Studies on the structure of such multifunctional compounds revealed the attachment of three different substituents to a central C-H group, potentially providing diverse functionalities and applications (Zhang et al., 2017).
3. Catalysis in Peptide Synthesis
Ortho-aminomethylphenylboronic acids have been used as catalysts in direct amide bond synthesis between carboxylic acids and amines, a method that can be applied to a large range of substrates. This catalytic activity is especially valuable for peptide synthesis, as it can couple N-Boc-protected amino acids with little racemization, highlighting the potential of boronic acids in synthetic chemistry (El Dine et al., 2015).
4. Fluorescence Modulation and Sensing
The ortho-aminomethyl group in phenylboronic acids enhances the affinity towards diols at neutral pH, facilitating diol binding and potentially enabling their use in carbohydrate sensing. The modulation of fluorescence of appended fluorophores upon diol binding, often associated with these compounds, can be tied to vibrational-coupled excited-state relaxation, offering insights into the photophysics of these sensors (Sun et al., 2019).
Propriétés
IUPAC Name |
[5-amino-2-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUCVBVWCGEPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)CO)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B8251071.png)

![Tert-butyl (4S)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8251079.png)
![(4S)-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B8251085.png)
